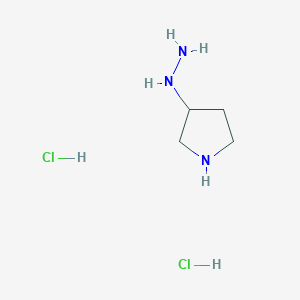

1-(Pyrrolidin-3-yl)hydrazine dihydrochloride

Description

Propriétés

IUPAC Name |

pyrrolidin-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.2ClH/c5-7-4-1-2-6-3-4;;/h4,6-7H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBXCTHFNZCZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Addition-Elimination Reaction

The most common preparation method involves a nucleophilic addition-elimination mechanism where an activated pyrrolidine intermediate (e.g., a halogenated pyrrolidine at the 3-position) undergoes substitution by hydrazine derivatives. The reaction is typically performed in refluxing methanol or ethanol to facilitate the nucleophilic attack.

- Reagents: Pyrrolidine-3-halide (e.g., 3-chloropyrrolidine), hydrazine hydrate.

- Conditions: Reflux at 60–80 °C for 4–12 hours.

- Workup: Upon completion, the reaction mixture is cooled, and hydrochloric acid is added to precipitate the dihydrochloride salt.

- Purification: Recrystallization from ethanol or methanol.

This method benefits from simplicity and relatively high yields (60–85%), with the hydrazine salt forming stable crystalline solids.

Alternative Hydrazine Derivatives

Other hydrazine derivatives such as salicyl hydrazide or phenyl hydrazine can be used to introduce substituted hydrazine groups, which can be further deprotected or modified to yield 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride after appropriate treatment.

- Example: Reaction of pyrrolidine derivatives with salicyl hydrazide under reflux, followed by acidolytic cleavage.

- Yields: Typically 50–80%, depending on the substituents and reaction conditions.

This approach allows for the synthesis of analogues and derivatives but requires additional steps for deprotection and purification.

Industrial and Scale-Up Considerations

While detailed industrial protocols for this compound are scarce, analogous compounds suggest that continuous flow synthesis and automated reactors can be employed to optimize yield and purity at scale. Key factors include:

- Precise control of temperature and pH.

- Efficient removal of by-products.

- Use of acid-base extraction to isolate the dihydrochloride salt.

Such methods ensure reproducibility and cost-effectiveness for large-scale production.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Hydrazine Source | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Nucleophilic substitution with hydrazine hydrate | 3-halopyrrolidine | Hydrazine hydrate | Reflux in methanol/ethanol, 60–80 °C | 60–85 | Simple, direct, high yield | Requires halogenated intermediate |

| Reaction with salicyl hydrazide | Pyrrolidine derivative | Salicyl hydrazide | Reflux, acidolytic cleavage | 50–80 | Allows functional group variation | Additional deprotection steps |

| Hydrazine addition to activated esters or lactams | Pyrrolidine esters or lactams | Hydrazine hydrate | Acidic or neutral conditions, reflux | Moderate | Potential for optical purity | More complex synthesis |

Supporting Research Findings

- The nucleophilic substitution approach is validated by multiple synthetic studies where hydrazine hydrate efficiently displaces halogen atoms on pyrrolidine derivatives to form hydrazine-substituted products.

- Analogous synthetic strategies for related compounds (e.g., 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride) emphasize the importance of controlled reaction conditions and purification steps to achieve high purity and yield.

- Industrial methods for preparing chiral pyrrolidine derivatives, such as (S)-3-hydroxypyrrolidine, involve esterification, lactam cyclization, and reduction steps that can be adapted for hydrazine substitution chemistry, highlighting the potential for scale-up and optical purity control.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction Temperature | 60–80 °C | Influences reaction rate and yield |

| Solvent | Methanol, Ethanol | Solubilizes reactants, facilitates nucleophilic substitution |

| Hydrazine Source | Hydrazine hydrate, salicyl hydrazide | Determines substitution efficiency and product type |

| Reaction Time | 4–12 hours | Ensures complete conversion |

| Acidification | HCl addition | Forms stable dihydrochloride salt |

| Yield | 60–85% | Dependent on purity of starting materials and reaction control |

Analyse Des Réactions Chimiques

1-(Pyrrolidin-3-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield other hydrazine derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

-

Neuropharmacology :

- Recent studies have explored the use of pyrrolidine derivatives, including 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride, in the development of compounds targeting dopamine receptors. These compounds aim to enhance selectivity and reduce addictive properties associated with traditional opioid therapies by acting as antagonists or partial agonists at dopamine receptor subtypes like D3R and D2R .

-

Antimicrobial Activity :

- The compound has been investigated for its potential antimicrobial properties. Research indicates that derivatives of hydrazine compounds exhibit significant activity against various bacterial strains, which may be attributed to their ability to inhibit key metabolic pathways in microorganisms . This suggests a potential role in developing new antibiotics.

- Anti-inflammatory Properties :

-

Cancer Research :

- There is emerging evidence that hydrazine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival . This positions this compound as a candidate for further investigation in oncology.

-

Dopamine Receptor Studies :

- In a study focusing on the design of dual-action drugs targeting opioid receptors and dopamine receptors, compounds incorporating pyrrolidine structures demonstrated enhanced receptor affinity and selectivity, suggesting a promising avenue for pain management therapies with reduced addiction risks .

- Antimicrobial Testing :

- Anti-inflammatory Trials :

Mécanisme D'action

The mechanism of action of 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride and related compounds:

Structural and Functional Insights

- Pyrrolidine vs. This may enhance its stability in biological systems.

- Hydrochloride Salts: Dihydrochloride salts (e.g., ) generally exhibit higher solubility in polar solvents compared to monohydrochlorides (e.g., phenylhydrazinium hydrochloride ), favoring their use in aqueous reaction conditions.

Activité Biologique

1-(Pyrrolidin-3-yl)hydrazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a hydrazine derivative with the molecular formula CHClN. The compound features a pyrrolidine ring attached to a hydrazine moiety, which contributes to its reactivity and biological properties.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its ability to inhibit various enzymes, which may play a role in its therapeutic potential. For instance, it has shown promise as an inhibitor of certain hydrolases and oxidoreductases, which are crucial in metabolic pathways.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. Studies have demonstrated that it possesses activity against protozoan parasites, suggesting potential applications in treating diseases such as Chagas disease and leishmaniasis. These findings highlight the compound's relevance in addressing significant public health challenges .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells, influencing various biochemical pathways:

- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their activity and altering metabolic processes.

- Signaling Pathways : It could modulate signaling pathways related to cell growth and survival, potentially impacting cancer cell proliferation.

In Vitro Studies

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. These studies assessed cell viability using assays such as MTT and Annexin V staining, revealing dose-dependent responses that warrant further exploration .

Animal Models

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound. Research indicates that it is rapidly absorbed and distributed in vivo, with metabolites detectable in various tissues. The safety profile observed in these models suggests potential for further development as a therapeutic agent .

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride, and what yield optimization strategies are recommended?

Answer: The synthesis typically involves the condensation of pyrrolidin-3-amine with hydrazine derivatives under acidic conditions. For example, hydrazine hydrochloride can react with pyrrolidin-3-amine in a 1:1 molar ratio, with stoichiometric adjustments to account for dihydrochloride salt formation. Key steps include:

- pH control : Maintain reaction pH < 2 using concentrated HCl to stabilize the hydrazine intermediate .

- Temperature optimization : Conduct reactions at 0–5°C to suppress side reactions (e.g., over-alkylation) .

- Purification : Recrystallize the crude product from ethanol/water (3:1 v/v) to achieve >95% purity .

Yield improvements (>70%) are achieved by slow addition of reactants and inert atmosphere (N₂) to prevent oxidation .

Q. How should researchers determine the purity of this compound, and what analytical techniques are most effective?

Answer: Purity assessment requires a combination of techniques:

- HPLC-UV : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (90:10 v/v). Monitor at 254 nm; retention times for hydrazine derivatives typically range 8–12 minutes .

- Titration : Quantify free HCl content via titration with 0.1 M NaOH, standardized against potassium hydrogen phthalate .

- Mass spectrometry (MS) : High-resolution ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ for C₄H₁₁N₃·2HCl at m/z 168.08) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing hydrazine derivatives?

Answer: Discrepancies often arise from solvent residues, counterion interactions, or tautomeric equilibria. To resolve these:

- Deuterium exchange NMR : Identify labile protons (e.g., NH groups) by comparing spectra in D₂O vs. DMSO-d₆ .

- HRMS validation : Confirm molecular formulas using high-resolution MS (e.g., <2 ppm mass error) to rule out adducts .

- X-ray crystallography : For crystalline derivatives, resolve ambiguities in geometry and hydrogen bonding, as demonstrated for structurally related hydrazine salts in .

Q. How can researchers design stability studies to assess degradation pathways of hydrazine dihydrochloride derivatives under varying storage conditions?

Answer: Follow ICH Q1A(R2) guidelines for accelerated stability testing:

- Conditions : Expose samples to 40°C/75% RH (humidity) and UV light (ICH Q1B) for 1–3 months .

- Analytical methods :

- Mitigation strategies : Store samples at 2–8°C in amber vials with desiccants (e.g., silica gel) to suppress hydrolysis and photodegradation .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.